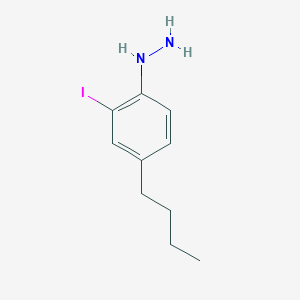

(4-Butyl-2-iodophenyl)hydrazine

Description

Properties

IUPAC Name |

(4-butyl-2-iodophenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15IN2/c1-2-3-4-8-5-6-10(13-12)9(11)7-8/h5-7,13H,2-4,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYNTISPQSJWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)NN)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butyl-2-iodophenyl)hydrazine typically involves the iodination of a butyl-substituted phenylhydrazine. One common method is the reaction of 4-butylphenylhydrazine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling iodine and hydrazine derivatives.

Chemical Reactions Analysis

Types of Reactions

(4-Butyl-2-iodophenyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

Reduction: The iodine atom can be reduced to form a butyl-substituted phenylhydrazine.

Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Azo compounds.

Reduction: 4-Butylphenylhydrazine.

Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

(4-Butyl-2-iodophenyl)hydrazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Butyl-2-iodophenyl)hydrazine involves its interaction with molecular targets through its hydrazine and iodine functional groups. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, while the iodine atom can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Features :

- Molecular Formula : Estimated as C10H15IN2 (based on analogs like 4-iodophenylhydrazine, C6H7IN2 ).

- Molecular Weight : ~290.14 g/mol.

- The iodine atom acts as an electron-withdrawing group, influencing electronic density on the phenyl ring and reactivity in substitution or cyclization reactions .

The following table and analysis highlight critical differences between (4-butyl-2-iodophenyl)hydrazine and structurally related arylhydrazines:

Table 1: Comparative Analysis of Arylhydrazine Derivatives

Key Comparative Insights :

Substituent Impact on Reactivity :

- Iodine vs. Bromine : Iodine’s larger atomic radius and lower electronegativity make it a better leaving group in nucleophilic substitutions compared to bromine. This property is critical in cyclization or coupling reactions .

- Butyl vs. Ethyl/Isobutyl : The butyl group introduces significant steric hindrance, which may reduce reaction rates in crowded environments (e.g., cycloadditions) compared to smaller alkyl groups .

Physicochemical Properties :

- Lipophilicity : The butyl group increases logP values, enhancing membrane permeability but reducing solubility in polar solvents. This contrasts with ethoxy or methyl groups, which balance lipophilicity and solubility .

- Tautomerism : Compounds like triazole-thiol derivatives (e.g., ) exhibit tautomerism, whereas this compound’s rigid structure may limit such behavior .

Biological Activity: Anticancer Potential: Hydrazine derivatives with halogen substituents (e.g., iodine, bromine) often show antiproliferative effects. For example, hydrazone-functionalized thioparabanic acid analogs demonstrated cytotoxicity against DLD-1 and HepG2 cancer cells . Antidepressant Activity: Acyclic hydrazines with primary amine groups (e.g., amiloride analogs) exhibit antidepressant effects, but bulky substituents like butyl may reduce CNS penetration .

Synthetic Utility :

- This compound’s iodine atom facilitates Ullmann-type couplings or Suzuki-Miyaura cross-couplings, whereas brominated analogs require harsher conditions .

- The butyl group may complicate purification (e.g., column chromatography) due to increased hydrophobicity compared to methyl or ethyl derivatives .

Biological Activity

(4-Butyl-2-iodophenyl)hydrazine is an organic compound with the molecular formula C10H15IN2, characterized by a hydrazine group attached to a phenyl ring that is substituted with a butyl group at the 4-position and an iodine atom at the 2-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The unique structure of this compound allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of several biologically relevant derivatives.

| Reaction Type | Reaction Details |

|---|---|

| Oxidation | Can form azo compounds using oxidizing agents like hydrogen peroxide. |

| Reduction | The iodine atom can be reduced to yield 4-butylphenylhydrazine using reducing agents such as sodium borohydride. |

| Substitution | The iodine atom can be replaced with other nucleophiles, facilitating further functionalization. |

The biological activity of this compound is primarily attributed to its hydrazine and iodine functional groups. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, while the iodine atom may engage in halogen bonding and other interactions that modulate enzyme and receptor activities. This dual functionality is crucial for its potential therapeutic applications.

Biological Activity

Recent studies have investigated the antiproliferative effects of various hydrazine derivatives, including this compound, against cancer cell lines. For instance, research has shown that compounds with similar structures exhibit significant cytotoxicity against human breast cancer cells (MCF-7), indicating a promising avenue for further exploration in cancer therapy .

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative properties of several hydrazine derivatives against MCF-7 cells, highlighting structure-activity relationships that suggest modifications to enhance potency. The results demonstrated that certain substitutions could significantly increase the efficacy of these compounds in inhibiting cancer cell growth .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological implications. Hydrazines are generally known for their potential toxicity; thus, comprehensive toxicity assessments are necessary before clinical applications. Preliminary data suggest varying degrees of cytotoxicity depending on the specific structural modifications of hydrazines.

Q & A

Q. What are the recommended synthetic pathways for preparing (4-Butyl-2-iodophenyl)hydrazine, and how can its purity be optimized?

- Methodological Answer : The synthesis of arylhydrazines typically involves diazotization of the corresponding aniline derivative followed by reduction. For this compound, start with 4-butyl-2-iodoaniline, diazotize using NaNO₂/HCl under controlled temperatures (0–5°C), and reduce the diazonium salt with SnCl₂ or Na₂S₂O₄. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Purity ≥95% can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N ±0.4% deviation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the hydrazine moiety (δ ~3–5 ppm for NH₂ protons) and aryl substituents. FT-IR can validate N–H stretches (~3300 cm⁻¹) and C–I bonds (~500 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion alignment (e.g., [M+H]+). For crystallinity analysis, X-ray diffraction (as in ’s hydrazide derivatives) is ideal but requires single-crystal growth via slow evaporation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Hydrazines are thermally unstable and potentially explosive. Conduct small-scale reactions (<1 g) in fume hoods with blast shields. Avoid metal catalysts (e.g., Fe, Cu) that may trigger decomposition. Store at 2–8°C under inert gas (N₂/Ar). Monitor exothermicity using differential scanning calorimetry (DSC) and adhere to UN Division 1.3C guidelines for hazardous materials .

Advanced Research Questions

Q. How can computational methods guide the design of this compound-derived catalysts?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model reaction pathways, such as cycloreversion in hydrazine-catalyzed metathesis ( ). Optimize transition states and activation barriers to predict catalytic efficiency. For example, [2.2.2]-bicyclic hydrazines lower activation barriers by ~15 kcal/mol compared to [2.2.1] analogs, enhancing reactivity. Validate predictions experimentally via kinetic studies (Arrhenius plots) .

Q. What role does this compound play in photocatalytic hydrogen evolution systems?

- Methodological Answer : Hydrazine derivatives act as electron donors or structural templates in composite photocatalysts (e.g., MoSe₂/CdS-CdSe). Hydrothermal synthesis with hydrazine monohydrate facilitates phase modulation and defect engineering. Use UV-vis spectroscopy to track bandgap adjustments and chronoamperometry to measure H₂ production rates. Optimize hydrazine concentration (e.g., 0.1–0.5 M) to balance reducing power and material stability .

Q. How can contradictions in catalytic decomposition data for hydrazine derivatives be resolved?

- Methodological Answer : Discrepancies in hydrogen yield or reaction rates often stem from catalyst composition or activation methods. For example, Ni-Pt alloys favor N₂H₄ → N₂ + 2H₂, while Fe₃O₄ promotes NH₃ formation. Use in situ DRIFTS or XAS to monitor surface intermediates. Compare batch vs. flow reactors to assess mass transfer limitations. Standardize testing at 25–80°C and 1–10 bar to isolate thermodynamic vs. kinetic factors .

Q. What strategies improve the efficiency of this compound in heterocyclic synthesis?

- Methodological Answer : For pyrazoline or triazole formation, employ microwave-assisted cyclization (100–150°C, 20–60 min) to reduce side reactions. Substituent effects: electron-withdrawing groups (e.g., I in 2-iodophenyl) enhance electrophilicity, accelerating nucleophilic attack. Monitor regioselectivity via LC-MS/MS and optimize solvent polarity (e.g., DMF for polar intermediates, toluene for apolar systems) .

Data Analysis & Contradiction Resolution

Q. How should researchers address inconsistencies between experimental and computational reaction yields?

- Methodological Answer : Discrepancies often arise from solvation effects or overlooked transition states. Refine DFT models with implicit solvation (e.g., SMD) or molecular dynamics (MD) simulations. Experimentally, verify side products via GC-MS and adjust computational input (e.g., protonation states). For example, overestimated yields in cycloadditions may require revisiting entropy calculations .

Q. What analytical approaches validate hydrazine stability under varying environmental conditions?

- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. For oxidative degradation, employ H₂O₂ or O₂ exposure and track via Raman spectroscopy (N–N bond ~450 cm⁻¹). Compare Arrhenius-derived shelf-life predictions with real-time data to identify non-Arrhenius behavior (common in hygroscopic hydrazines) .

Emerging Applications

Q. Can this compound be adapted for non-toxic propellant formulations?

- Methodological Answer :

While hydrazine derivatives like ASCENT (AF-M315E) offer higher specific impulse (~50% over hydrazine), iodinated analogs require stability testing under high-pressure combustion. Use shock tube experiments and infrared thermography to quantify decomposition kinetics and flame temperatures. Mitigate toxicity via encapsulation (e.g., polymer microcapsules) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.